molecular formula C16H13BrF3NO B3525080 1-(4-Bromophenyl)-3-[3-(trifluoromethyl)anilino]propan-1-one

1-(4-Bromophenyl)-3-[3-(trifluoromethyl)anilino]propan-1-one

Cat. No.: B3525080
M. Wt: 372.18 g/mol
InChI Key: ATVPCMCCJZGXMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)-3-[3-(trifluoromethyl)anilino]propan-1-one is an organic compound that features both bromine and trifluoromethyl functional groups These groups are known for their significant impact on the chemical properties and reactivity of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-[3-(trifluoromethyl)anilino]propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 3-(trifluoromethyl)aniline.

    Condensation Reaction: The aldehyde group of 4-bromobenzaldehyde reacts with the amine group of 3-(trifluoromethyl)aniline in the presence of a suitable catalyst to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the final product, this compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-[3-(trifluoromethyl)anilino]propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its biological activity and potential as a pharmaceutical agent.

    Medicine: It could be explored for its potential therapeutic effects.

    Industry: The compound may be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-[3-(trifluoromethyl)anilino]propan-1-one depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)-3-phenylpropan-1-one: Lacks the trifluoromethyl group.

    1-(4-Chlorophenyl)-3-[3-(trifluoromethyl)anilino]propan-1-one: Contains a chlorine atom instead of bromine.

    1-(4-Bromophenyl)-3-[3-(methyl)anilino]propan-1-one: Lacks the trifluoromethyl group.

Uniqueness

1-(4-Bromophenyl)-3-[3-(trifluoromethyl)anilino]propan-1-one is unique due to the presence of both bromine and trifluoromethyl groups, which can significantly influence its chemical properties and reactivity

Properties

IUPAC Name

1-(4-bromophenyl)-3-[3-(trifluoromethyl)anilino]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrF3NO/c17-13-6-4-11(5-7-13)15(22)8-9-21-14-3-1-2-12(10-14)16(18,19)20/h1-7,10,21H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVPCMCCJZGXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCCC(=O)C2=CC=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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